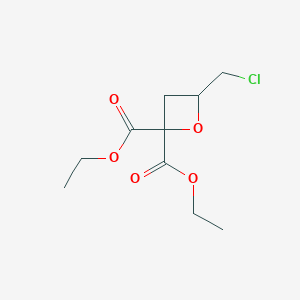![molecular formula C11H12BrNO B2776402 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 37946-39-7](/img/structure/B2776402.png)
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile is an organic compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromo group, an isopropoxy group, and a nitrile group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile typically involves the bromination of a suitable phenylacetonitrile precursor followed by the introduction of the isopropoxy group. One common method involves the following steps:
Bromination: The phenylacetonitrile precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base such as potassium carbonate (K2CO3) to introduce the isopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., CrO3, KMnO4), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of phenylacetamines.
Oxidation: Formation of carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and nitrile groups can influence its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can be compared with other similar compounds, such as:
2-[3-Bromo-4-(methoxy)phenyl]acetonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
2-[3-Chloro-4-(propan-2-yloxy)phenyl]acetonitrile: Similar structure but with a chloro group instead of a bromo group.
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetamide: Similar structure but with an amide group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNRHLWNMUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)


![N-[(4-fluorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2776328.png)
![9-cyclohexyl-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2776329.png)
![N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B2776330.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)
